tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate
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Overview
Description
tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrido[4,3-d]pyrimidine derivative with tert-butyl chloroformate and an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrido[4,3-d]pyrimidine core can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
- tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate
Uniqueness
tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
The compound is characterized by its unique pyrido-pyrimidine structure which contributes to its biological properties. The presence of the tert-butyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrido-pyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition.
Compound | Activity | Target Organism |
---|---|---|
Example 1 | Moderate Inhibition | Staphylococcus aureus |
Example 2 | Strong Inhibition | Escherichia coli |
Anticancer Activity
Pyrido-pyrimidine derivatives have been studied for their anticancer properties. They are known to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that a related compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction.
Case Study:
In a study involving various cancer cell lines (e.g., MCF-7 and HeLa), the compound exhibited IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent.
Neuroprotective Effects
Recent investigations highlight the neuroprotective effects of pyrido-pyrimidines against neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown.
Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |
---|---|---|
tert-Butyl Derivative | 5.0 ± 0.1 | 1.5 ± 0.2 |
The selectivity for BChE over AChE is particularly beneficial for therapeutic applications in Alzheimer's disease management.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites of enzymes like AChE and BChE.
- Cellular Uptake : Its lipophilic nature facilitates cellular membrane penetration.
- Apoptosis Induction : It may activate intrinsic pathways leading to programmed cell death in cancer cells.
Research Findings
A comprehensive study analyzed various derivatives of pyrido-pyrimidines for their biological activities. The findings suggested that modifications in the chemical structure significantly impact their efficacy and selectivity.
ADMET Profiles
Computational studies have predicted favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for these compounds:
- Absorption : High intestinal permeability.
- Distribution : Good blood-brain barrier penetration.
- Metabolism : Moderate metabolic stability.
- Toxicity : Low risk based on predicted profiles.
Properties
Molecular Formula |
C12H22N4O2 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 2-amino-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)6-14-10(13)15-9/h8-9H,4-7H2,1-3H3,(H3,13,14,15) |
InChI Key |
RHDSLCOEJQYYML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN=C(N2)N |
Origin of Product |
United States |
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